REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]1[C:13](=O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][N:5]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:1][CH2:2][CH2:3][C:4]1[N:5]=[N:6][C:7]2[C:12]([C:13]=1[Cl:17])=[CH:11][CH:10]=[CH:9][CH:8]=2
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Name
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3-(2-Chloroethyl)-4-oxo-(1H)-cinnoline
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=NNC2=CC=CC=C2C1=O
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the excess phosphorus oxychloride was evaporated under reduced pressure
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Type
|
ADDITION
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Details
|
the residue was poured onto ice (100 g)
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Type
|
EXTRACTION
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Details
|
extracted with chloroform (3×100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid, 8.00 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC=1N=NC2=CC=CC=C2C1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |